2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is a chemical compound that serves as an impurity of the antihypertensive drug Candesartan Cilexetil. This compound is classified under the category of angiotensin II receptor antagonists, which are primarily used in the treatment of hypertension and heart failure. The compound's molecular formula is , and it has a molecular weight of 610.66 g/mol. It is recognized for its role as a pharmaceutical impurity, indicating its presence during the synthesis of Candesartan Cilexetil, which is significant for quality control in pharmaceutical manufacturing .
The synthesis of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil typically involves multi-step organic synthesis techniques. The process begins with the creation of the core benzimidazole structure, followed by various modifications to introduce the ethyl and hydroxy groups.
The molecular structure of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil can be represented as follows:
CCn1nnc(n1)c2ccccc2c3ccc(CN4C(=O)Nc5cccc(C(=O)OC(C)OC(=O)OC6CCCCC6)c45)cc3
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
.The accurate mass of the compound is reported as 610.254 g/mol, which is essential for mass spectrometry analysis during characterization.
The primary chemical reactions involving 2-desethoxy derivatives include:
These reactions are crucial for understanding the stability and reactivity of the compound in various environments, particularly in biological systems where it may interact with other molecules .
The mechanism of action for 2-desethoxy derivatives such as 2-desethoxy-2-hydroxy-candesartan cilexetil primarily involves antagonism at the angiotensin II receptors (specifically AT1 receptors). This blockade leads to:
This mechanism aligns with its classification as an antihypertensive agent .
The primary scientific uses of 2-desethoxy-2-hydroxy-candesartan cilexetil include:
This compound plays a crucial role in ensuring the efficacy and safety of pharmaceuticals that utilize Candesartan Cilexetil as an active ingredient .
The compound shares the core biphenyl-tetrazole and benzimidazole motifs of Candesartan Cilexetil but features distinct modifications at the ethyltetrazole moiety. Specifically, it possesses a hydroxy group instead of the ethoxy group at the 2-position of the benzimidazole ring, coupled with an ethyl substitution on the tetrazole ring (dealkylation derivative) [3] [5] [8]. This structural alteration results in a molecular formula of C33H34N6O6 and a molecular weight of 610.66 g/mol, differing from Candesartan Cilexetil (C33H34N6O6) only in the side-chain configuration [5] [8]. The presence of the hydroxy group enhances polarity, impacting analytical behavior during chromatography. Key structural identifiers include:
Table 1: Structural Comparison with Candesartan Cilexetil
Property | 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil | Candesartan Cilexetil |
---|---|---|
Molecular Formula | C33H34N6O6 | C33H34N6O6 |
Molecular Weight (g/mol) | 610.66 | 610.67 |
CAS Number | 1185256-03-4 | 145040-37-5 |
Key Functional Groups | 2-Hydroxy-2-ethyltetrazole | 2-Ethoxybenzimidazole |
This compound is classified as a process-related impurity arising during the synthesis or storage of Candesartan Cilexetil, primarily through hydrolytic dealkylation or incomplete esterification [3] [5]. It is officially designated as Candesartan Cilexetil Impurity D in the European Pharmacopoeia (EP) and USP Related Compound D in the United States Pharmacopeia [3] [4] [9]. Pharmacopeial monographs mandate strict control of this impurity (typically ≤0.15%) due to its potential impact on drug efficacy and stability [4] [8]. Analytical detection employs reversed-phase HPLC with UV monitoring at 210–254 nm, leveraging its distinct retention time relative to the active pharmaceutical ingredient [3] [8]. The impurity’s significance extends to stability studies, where its levels can indicate hydrolysis or degradation under accelerated conditions [5] [9].
Table 2: Pharmacopeial Designations of Candesartan-Related Impurities
Impurity Designation | Common Name | Regulatory Source |
---|---|---|
EP Impurity D | 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil | European Pharmacopoeia |
USP Related Compound D | Same as EP Impurity D | United States Pharmacopeia |
EP Impurity F | 2-Ethyl Candesartan Cilexetil | European Pharmacopoeia |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: